

Spectroscopic Profile of 5-Hexen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hexen-2-OL

Cat. No.: B1606890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, **5-Hexen-2-ol**. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in research and development.

Molecular Structure and Properties

5-Hexen-2-ol is an organic compound with the chemical formula $C_6H_{12}O$ and a molecular weight of 100.16 g/mol .^[1] It is also known by other names such as methyl(3-but enyl)carbinol. Key physical properties are summarized in the table below.

Property	Value
CAS Number	626-94-8
Molecular Formula	$C_6H_{12}O$
Molecular Weight	100.16 g/mol
Boiling Point	136-137 °C
Density	0.836 g/mL at 25 °C
Refractive Index (n^{20}/D)	1.428

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ^1H and ^{13}C NMR data for **5-Hexen-2-ol**.

^1H NMR Spectroscopy

The proton NMR spectrum of **5-Hexen-2-ol** exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Data for **5-Hexen-2-ol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.8	m	1H	H-5
~5.0	m	2H	H-6
~3.8	m	1H	H-2
~2.1	m	2H	H-4
~1.5	m	2H	H-3
~1.2	d	3H	H-1

^{13}C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. PubChem provides access to the ^{13}C NMR spectrum of **5-Hexen-2-ol**.[\[2\]](#)

Table 2: ^{13}C NMR Data for **5-Hexen-2-ol**

Chemical Shift (ppm)	Assignment
~138	C-5
~115	C-6
~67	C-2
~39	C-3
~30	C-4
~23	C-1

Infrared (IR) Spectroscopy

The IR spectrum of **5-Hexen-2-ol**, available from the NIST Chemistry WebBook, displays characteristic absorption bands that correspond to the vibrational frequencies of the functional groups present in the molecule.[\[3\]](#)

Table 3: Key IR Absorption Bands for **5-Hexen-2-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~3080	Medium	=C-H stretch (alkene)
~2930	Strong	C-H stretch (alkane)
~1640	Medium	C=C stretch (alkene)
~1060	Strong	C-O stretch (secondary alcohol)
~910	Strong	=C-H bend (alkene, out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of **5-Hexen-2-ol**, obtained by electron ionization (EI), is available on the NIST Chemistry WebBook.^[1] The spectrum shows the molecular ion peak and various fragment ions, which are useful for confirming the molecular weight and elucidating the structure.

Table 4: Major Fragment Ions in the Mass Spectrum of **5-Hexen-2-ol**

m/z	Relative Intensity	Proposed Fragment
100	Low	$[M]^+$ (Molecular Ion)
85	Moderate	$[M - CH_3]^+$
82	Moderate	$[M - H_2O]^+$
67	High	$[C_5H_7]^+$
45	High	$[C_2H_5O]^+$

Experimental Protocols

Detailed experimental procedures are essential for the replication and verification of spectroscopic data.

NMR Spectroscopy

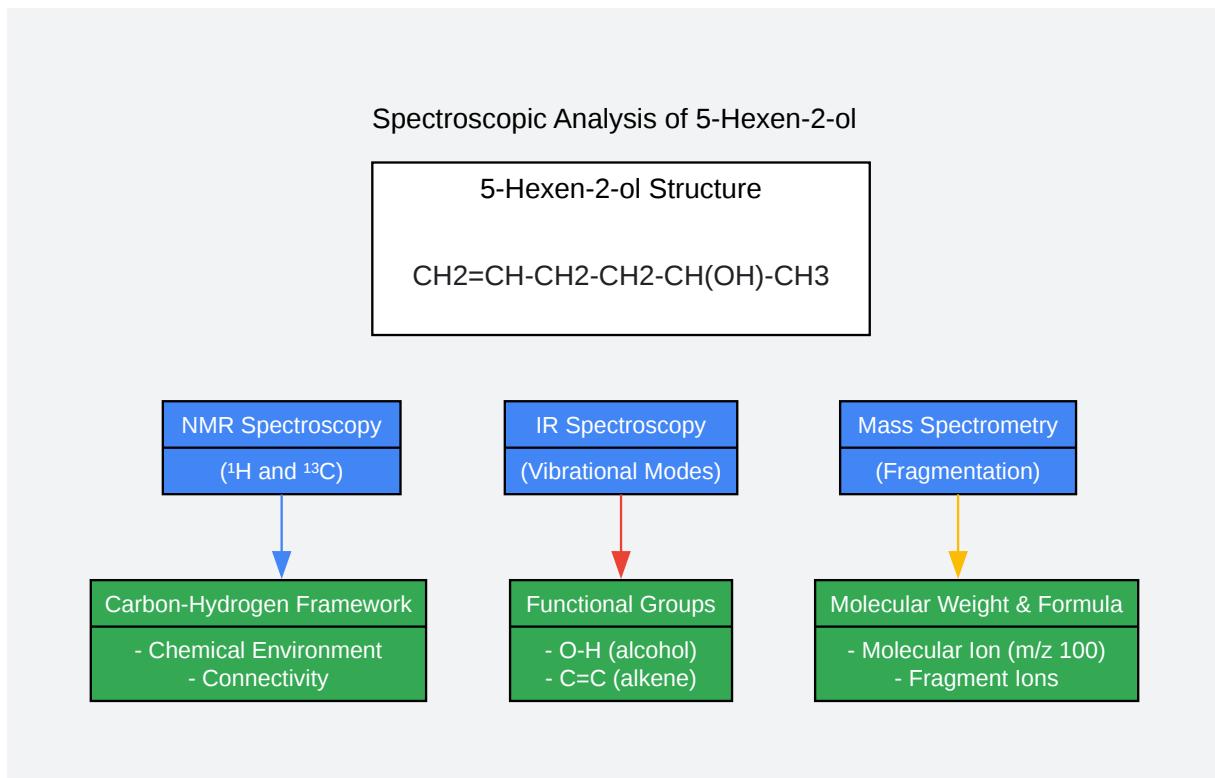
A detailed experimental protocol for the acquisition of NMR spectra of **5-Hexen-2-ol** was not explicitly found in the search results. However, a general procedure would involve:

- Sample Preparation: Dissolve a small amount of **5-Hexen-2-ol** in a deuterated solvent (e.g., $CDCl_3$) in an NMR tube.
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR.
- Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared Spectroscopy

The gas-phase IR spectrum of **5-Hexen-2-ol** was obtained using a Hewlett-Packard GC/MS/IRD instrument, as indicated by the NIST database.[3]

- Sample Introduction: The sample is introduced into a gas chromatograph (GC) for separation, and the eluent is subsequently analyzed by the IR detector.
- Data Acquisition: The IR spectrum is recorded as the compound passes through the detector.


Mass Spectrometry

The mass spectrum was obtained using electron ionization (EI).[1]

- Ionization: Gaseous **5-Hexen-2-ol** molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Data Interpretation and Structural Elucidation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **5-Hexen-2-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis for **5-Hexen-2-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Hexen-2-ol [webbook.nist.gov]
- 2. 5-Hexen-2-ol | C6H12O | CID 41170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Hexen-2-ol [webbook.nist.gov]
- 4. To cite this document: BenchChem. [Spectroscopic Profile of 5-Hexen-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1606890#spectroscopic-data-of-5-hexen-2-ol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com